4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and an ethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethylbenzaldehyde with 3-amino-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Preliminary studies suggest it may have anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It could interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(3-nitrophenyl)methylidene]amino}-N-(2-pyridinyl)benzenesulfonamide
- 4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(3-methoxybenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide .
Uniqueness
What sets 4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C16H15N5S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[(E)-(4-ethylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N5S/c1-2-12-5-7-13(8-6-12)10-18-21-15(19-20-16(21)22)14-4-3-9-17-11-14/h3-11H,2H2,1H3,(H,20,22)/b18-10+ |
InChI Key |
YFPYTLQIWLHFDN-VCHYOVAHSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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